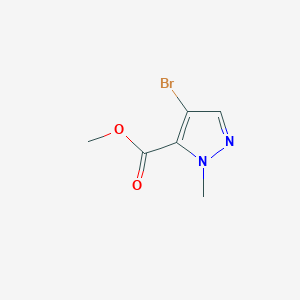

methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Description

The exact mass of the compound methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGHZBXSBLBJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350087 | |

| Record name | methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514816-42-3 | |

| Record name | methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical research. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their incorporation into numerous approved drugs and agricultural products. Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block, offering multiple reaction sites for further chemical elaboration. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, while the ester at the 5-position can be readily converted into other functional groups, such as amides or carboxylic acids. The N-methyl group at the 1-position is crucial for modulating the molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth examination of a reliable synthetic route to this valuable intermediate, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approach to the Synthesis

The synthesis of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate can be approached through a logical sequence of reactions, starting from readily available precursors. The core strategy involves the construction of the pyrazole ring, followed by sequential functionalization. Two primary synthetic routes can be envisioned, differing in the order of the N-methylation and bromination steps:

-

Route A: Pyrazole formation -> N-methylation -> Bromination -> Esterification (if necessary)

-

Route B: Pyrazole formation -> Bromination -> N-methylation -> Esterification (if necessary)

The choice between these routes is influenced by the directing effects of the substituents on the pyrazole ring and the potential for side reactions. For this guide, we will focus on a robust and well-precedented pathway that prioritizes regiochemical control and high yields.

Visualizing the Synthetic Pathway

The following diagram illustrates a recommended synthetic workflow for the preparation of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

An In-depth Technical Guide to Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its pyrazole core is a well-established pharmacophore found in numerous pharmaceuticals, while the strategic placement of a bromine atom, a methyl ester, and an N-methyl group provides three distinct points for chemical modification. This trifecta of functionality makes it an exceptionally valuable scaffold for constructing complex molecular architectures and for the generation of compound libraries in drug discovery and agrochemical research.[1]

The precise substitution pattern—a bromine at the C4 position, an N-methyl group at N1, and a methyl carboxylate at C5—creates a unique electronic and steric environment that dictates its reactivity and utility. The bromine atom, in particular, serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[2] This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and key applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Identification

Accurate identification of this specific regioisomer is critical. It is important to distinguish it from its isomers, such as methyl 4-bromo-1H-pyrazole-5-carboxylate (the N-unsubstituted analog, CAS 81190-89-8) or 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (the corresponding carboxylic acid, CAS 84547-84-2).[1][2] While some suppliers may list related CAS numbers, researchers should always verify the structure via analytical data.

Table 1: Physicochemical Data for Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂O₂ | [2] (inferred) |

| Molecular Weight | 219.04 g/mol | (Calculated) |

| CAS Number | 1639902-31-0 (potential) | [3] |

| Appearance | White to light yellow powder/solid | [1] |

| Purity | Typically ≥ 95% (by HPLC) | [1] |

| Storage Conditions | Store sealed in a dry place at room temperature or 0-8 °C | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate can be approached through several routes, typically involving the sequential construction and functionalization of the pyrazole ring. A common and logical strategy involves the initial formation of a substituted pyrazole ring, followed by N-methylation and bromination.

Synthetic Workflow: A Plausible Route

A prevalent method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine. For this specific isomer, using methylhydrazine is key to introducing the N1-methyl group regioselectively.

The causality behind this workflow is rooted in the predictable reactivity of the functional groups:

-

Cyclocondensation: The reaction between a β-ketoester and methylhydrazine establishes the core pyrazole ring. The use of methylhydrazine directs the methylation to the N1 position, a common outcome in such condensations.

-

Bromination: The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution.[4] This allows for selective bromination using reagents like N-Bromosuccinimide (NBS) without affecting other positions.

-

Esterification: If the synthesis starts with a pyrazole carboxylic acid, a standard Fisher esterification or reaction with a methylating agent can yield the final methyl ester.

Caption: A plausible synthetic workflow for the target compound.

Chemical Reactivity: A Chemist's Toolkit

The utility of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate stems from its predictable and versatile reactivity at two primary sites: the C4-bromo substituent and the C5-ester group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is the most prominent of these reactions.[2]

-

Expertise & Causality: The choice of catalyst, ligand, and base is paramount for a successful Suzuki coupling. For electron-rich heteroaryl halides like 4-bromopyrazoles, palladium precatalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required.[5] These ligands facilitate the oxidative addition step—often the rate-limiting step with such substrates—and promote the reductive elimination to yield the product. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation with the palladium center.[6]

Ester Group Manipulations

The methyl ester at the C5 position provides another avenue for derivatization.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 84547-84-2) under basic conditions (e.g., NaOH or LiOH in a water/methanol mixture). This acid is itself a valuable intermediate. Pyrazole esters have been noted for their potential hydrolytic instability in certain buffer conditions, a factor to consider in biological assays.[7][8]

-

Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse library of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

Caption: Key reactivity pathways for derivatization.

Applications in Research and Development

Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[9][10] Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate serves as a key starting material for synthesizing inhibitors of various enzymes and modulators of receptors.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The C4 position can be functionalized via Suzuki coupling to introduce aryl or heteroaryl moieties that occupy specific pockets in the kinase active site.

-

Antiviral and Antibacterial Agents: Pyrazole derivatives have shown promise as antiviral and antibacterial agents.[11][12] This building block allows for the systematic exploration of substitutions to optimize potency and pharmacokinetic properties. For instance, related pyrazole derivatives are investigated as allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase.[7]

Agrochemicals

This compound is a crucial intermediate in the synthesis of modern fungicides and herbicides.[1] The pyrazole-carboxamide scaffold is a well-known toxophore in a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). The ability to diversify the C4 position allows for fine-tuning the spectrum of activity and overcoming resistance.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for the Suzuki-Miyaura coupling of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate with a generic arylboronic acid.

Objective: To synthesize Methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate.

Materials:

-

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Scientist's Insight: Degassing the solvent is critical to prevent oxidation of the Pd(0) species, which is the active catalyst generated in situ. The presence of water is often beneficial for the solubility of the base and facilitates the transmetalation step.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Trustworthiness: A self-validating check is to run a TLC, observing the consumption of the starting bromopyrazole (visualized under UV light) and the appearance of a new, typically higher Rf product spot.

-

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine. This removes residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Safety and Handling

-

Hazards: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[13][14]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place to prevent hydrolysis and degradation.[1]

Conclusion

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is more than just a chemical; it is a versatile platform for innovation. Its well-defined reactive sites, coupled with the established biological importance of the pyrazole core, make it an indispensable tool for chemists in both academia and industry. Understanding its synthesis, reactivity, and proper handling allows researchers to efficiently construct novel molecules with tailored properties, accelerating the discovery of new medicines and crop protection agents.

References

-

Chem-Impex. (n.d.). Methyl 4-bromo-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

Basavapathruni, A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. Retrieved from [Link]

-

Basavapathruni, A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(23), 6049-6053. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Elguero, J., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4217. Retrieved from [Link]

-

Scientific Reports. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Retrieved from [Link]

-

ResearchGate. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Supporting Information. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|CAS 84547-84-2 [benchchem.com]

- 3. 1639902-31-0|Methyl 4-bromo-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative that has emerged as a versatile and highly valuable building block in the realms of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern, featuring a reactive bromine atom and a functional carboxylate group on the pyrazole core, offers a dual handle for molecular elaboration. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical methodologies, and an exploration of its applications as a key intermediate in the development of biologically active molecules.

Core Properties and Characteristics

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is typically a white to light yellow powder.[1] The presence of the bromine atom at the 4-position and the methyl ester at the 5-position of the N-methylated pyrazole ring dictates its chemical reactivity and utility in organic synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | [2] |

| Molecular Weight | 219.04 g/mol | [2] |

| Appearance | White to light yellow powder | [1] |

| CAS Number | 211738-66-8 | [2] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment.[1] |

Synthesis and Purification

The synthesis of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate can be approached through a multi-step sequence, typically starting from a more readily available pyrazole precursor. The following protocol is a representative example based on established chemical transformations.

Experimental Protocol: Synthesis

Step 1: N-methylation of a suitable pyrazole ester. This foundational step involves the alkylation of the pyrazole nitrogen.

Step 2: Bromination of the pyrazole ring. The subsequent introduction of the bromine atom at the C4 position is a key functionalization step.

A plausible synthetic route is the esterification of the corresponding carboxylic acid, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.[3]

Materials:

-

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride or other suitable esterification reagent

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane or ethyl acetate

Procedure:

-

Suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate can be purified by either recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be used.

-

Column Chromatography: Silica gel is a common stationary phase, with a mobile phase gradient of ethyl acetate in hexanes.

Chemical Properties and Reactivity

The chemical behavior of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is largely defined by the electrophilic nature of the C4-brominated pyrazole ring and the susceptibility of the ester group to nucleophilic attack.

Suzuki-Miyaura Cross-Coupling

A cornerstone of its utility is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] The bromine atom at the C4 position serves as an excellent leaving group, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This reaction is pivotal in the synthesis of complex molecules with potential biological activity.[4]

General Reaction Scheme:

Spectroscopic Analysis

Characterization of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is typically achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the ester methyl protons, and the pyrazole ring proton.

-

¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring (with the C-Br carbon being significantly deshielded), and the methyl carbons.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a well-established pharmacophore in the design of various therapeutic agents, including kinase inhibitors.[5] Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate serves as a key starting material for the synthesis of such compounds. For instance, it can be utilized in the synthesis of ROCK-II inhibitors, which are of interest for cardiovascular and neurological disorders.[6]

In the field of agrochemicals, this compound is an important intermediate for the development of novel fungicides and herbicides.[1] The ability to functionalize the pyrazole ring allows for the fine-tuning of the biological activity and selectivity of the resulting agrochemical products.

Safety and Handling

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the corresponding Safety Data Sheet (SDS).

Conclusion

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a synthetically versatile and commercially significant molecule. Its well-defined reactivity, particularly in cross-coupling reactions, makes it an indispensable tool for chemists in both industrial and academic research. The ability to readily introduce diverse functionalities onto the pyrazole core ensures its continued importance in the discovery and development of new pharmaceuticals and agrochemicals.

References

-

Chem-Impex. Methyl 4-bromo-1H-pyrazole-5-carboxylate. [Link]

-

PubChem. Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

-

Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). ResearchGate. [Link]

-

Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Royal Society of Chemistry. [Link]

-

Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ACS Publications. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

PubChem. Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 605117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|CAS 84547-84-2 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structural Analysis of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive structural, spectroscopic, and reactivity analysis of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. This N-methylated bromopyrazole derivative is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern, featuring a reactive bromine atom and a modifiable ester group, makes it an invaluable precursor for constructing complex molecular architectures. This document details a plausible synthetic route and offers an in-depth exploration of the analytical techniques required for its unambiguous structural elucidation, including mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, we examine the compound's reactivity profile, highlighting its utility in advanced synthetic applications such as cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals who utilize heterocyclic intermediates to drive innovation in their respective fields.

Introduction

Overview of Pyrazole Scaffolds in Drug Discovery

The pyrazole ring system is a privileged scaffold in modern chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of pharmaceuticals and agrochemicals. The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise modulation of its interaction with biological targets.

Introduction to Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Structure and Significance

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (C₆H₇BrN₂O₂) is a key synthetic intermediate whose value lies in its specific arrangement of functional groups. The N1-methylation prevents tautomerism and provides a fixed substitution pattern, which is critical for consistent biological activity. The bromine atom at the C4 position serves as an exceptionally useful synthetic handle, primarily for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[1] Concurrently, the methyl ester at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another vector for molecular elaboration.[1] This trifecta of functionalities makes the compound a cornerstone for building libraries of complex molecules for screening and development.[2]

Core Physicochemical Properties

A summary of the key computed and reported properties for this molecular structure is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | PubChem[3] |

| Molecular Weight | 219.04 g/mol | PubChem[3] |

| Appearance | White to light yellow powder (predicted) | Chem-Impex[2] |

| CAS Number | 211738-66-8 (for 3-carboxylate isomer) | PubChem[3] |

| Canonical SMILES | CN1C(=C(C=N1)Br)C(=O)OC | N/A |

| InChI Key | PFKHXPUGZRGBPX-UHFFFAOYSA-N (for 3-carboxylate isomer) | PubChem[3] |

Synthesis and Purification

Rationale for Synthetic Strategy

The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the target molecule, a regioselective strategy is paramount to ensure the correct placement of the N-methyl and C5-carboxylate groups. A subsequent, selective bromination at the electron-rich C4 position is a standard and efficient transformation. The workflow below outlines a robust and logical pathway from commercially available starting materials.

Proposed Synthetic Protocol

Step 1: Synthesis of Methyl 3-oxo-2-(phenylhydrazono)butanoate

-

Dissolve methyl acetoacetate (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of benzenediazonium chloride (generated from aniline, HCl, and sodium nitrite, 1.0 eq) and add it dropwise to the methyl acetoacetate solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 2-3 hours at low temperature.

-

Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield the hydrazone intermediate.

-

Causality: This Japp-Klingemann reaction variant efficiently produces the required α-hydrazono-β-ketoester precursor for pyrazole synthesis.

-

Step 2: Cyclization to form Methyl 1-phenyl-1H-pyrazole-5-carboxylate

-

Reflux the hydrazone intermediate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) for 4-6 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: POCl₃ acts as both a solvent and a dehydrating agent, facilitating the Vilsmeier-Haack type cyclization to form the pyrazole ring.

-

Step 3: N-demethylation and N-methylation (if starting from methylhydrazine is not regioselective) or direct synthesis using methylhydrazine. A more direct route involves reacting a suitable 1,3-dicarbonyl synthon with methylhydrazine.

Step 4: Bromination at C4

-

Dissolve the pyrazole ester (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

-

Stir the mixture for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

Step 5: Purification

-

Purify the crude product via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions and remove the solvent in vacuo to yield methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate as a solid.

Synthesis and Characterization Workflow

Caption: Key synthetic transformations of the title compound at its two primary functional sites.

Transformations of the C5-Ester Moiety

The methyl ester at the C5 position offers secondary opportunities for derivatization:

-

Hydrolysis : Saponification with a base like lithium hydroxide (LiOH) readily converts the ester to the corresponding carboxylic acid. This is often a key step for preparing final drug candidates or for subsequent coupling reactions. [1]* Amidation : The ester can be converted directly to an amide by heating with an amine (aminolysis) or, more commonly, after hydrolysis to the carboxylic acid, using standard peptide coupling reagents (e.g., HATU, EDCI).

The orthogonality of these reaction types—where C-C coupling can be performed without affecting the ester, and vice versa—is a testament to the compound's strategic value.

Conclusion

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a high-value, multifunctional building block for chemical synthesis. Its structure can be confidently established through a combination of mass spectrometry and spectroscopy, with NMR providing the most definitive and detailed information. The characteristic isotopic signature from bromine in MS, the carbonyl stretch in IR, and the unique set of singlets in the ¹H NMR spectrum create a robust analytical profile for identity and purity confirmation. The compound's true power is realized in its synthetic applications, where the C4-bromo and C5-ester groups serve as orthogonal handles for diversification, enabling the efficient construction of novel compounds for pharmaceutical and agrochemical research.

References

- Benchchem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

- Chem-Impex. Methyl 4-bromo-1H-pyrazole-5-carboxylate.

-

PubChem. Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Online] Available at: [Link]

-

PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Online] Available at: [Link]

- MDPI. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.

-

PubChem. Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. [Online] Available at: [Link]

Sources

Introduction: The Central Role of NMR in Pyrazole Chemistry

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data for Pyrazole Derivatives

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. The structural versatility and biological significance of the pyrazole scaffold necessitate robust and unequivocal methods for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of these compounds, providing unparalleled insight into molecular connectivity, stereochemistry, and dynamic processes.

This guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectral features of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of data to explain the underlying principles that govern the observed spectral characteristics. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring both technical accuracy and field-proven applicability.

Part 1: ¹H NMR Spectral Characteristics of the Pyrazole Ring

The proton NMR spectrum provides the initial, and often most detailed, fingerprint of a pyrazole derivative. The chemical shifts (δ), coupling constants (J), and signal multiplicities of the ring protons are highly sensitive to the substitution pattern.

Chemical Shifts (δ)

The aromatic nature of the pyrazole ring places its protons in distinct chemical environments. For the parent, N-unsubstituted pyrazole, the protons typically resonate in the aromatic region of the spectrum. The N-H proton signal is a unique feature, though its observation can be challenging.[1]

-

H4 Proton: This proton is typically found furthest upfield (lowest ppm value) among the ring protons, appearing as a triplet in the parent pyrazole. Its chemical shift is highly sensitive to the electronic nature of substituents at positions 3 and 5.

-

H3 and H5 Protons: In N-unsubstituted pyrazoles undergoing rapid tautomeric exchange, the H3 and H5 protons can become chemically equivalent, resulting in a single, time-averaged signal that appears as a doublet.[2] In N-substituted pyrazoles or at low temperatures where tautomerism is slowed, they appear as distinct signals.

-

N-H Proton: The pyrrole-like N-H proton is acidic and its signal is often broad due to chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[2] Its chemical shift is highly dependent on solvent, concentration, and temperature, often appearing in the range of 10-14 ppm. In protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium and become undetectable.[2]

| Proton | Typical Chemical Shift Range (ppm) | Multiplicity (in unsubstituted pyrazole) |

| N-H | 10.0 - 14.0 (often broad) | Singlet (broad) |

| H3 / H5 | 7.5 - 8.0 | Doublet |

| H4 | 6.2 - 6.5 | Triplet |

| Note: These are general ranges and can vary significantly with substitution and solvent.[1][3] |

The Influence of Substituents

Substituents dramatically alter the electronic distribution within the pyrazole ring, causing predictable shifts in proton resonances.

-

Electron-Donating Groups (EDGs) like alkyl or amino groups increase electron density at the ring positions, causing the attached and nearby protons to be more shielded and resonate at a higher field (lower ppm).

-

Electron-Withdrawing Groups (EWGs) such as nitro or carbonyl groups decrease electron density, deshielding the ring protons and shifting their signals to a lower field (higher ppm).[4] This effect is crucial for determining the regiochemistry of substitution.[5]

Spin-Spin Coupling Constants (J)

Coupling constants provide definitive information about the connectivity of protons. In the pyrazole ring, the magnitude of the coupling constant is related to the number of bonds separating the interacting nuclei.

| Coupling | Notation | Typical Value (Hz) |

| H3 – H4 | ³J(H3,H4) | 1.5 - 3.0 |

| H4 – H5 | ³J(H4,H5) | 2.0 - 3.5 |

| H3 – H5 | ⁴J(H3,H5) | 0.5 - 1.0 |

The small values are characteristic of five-membered aromatic heterocycles.[6][7] The three-bond (vicinal) couplings are larger than the four-bond (long-range) coupling.

Caption: Effect of temperature on NMR spectra of tautomeric pyrazoles.

Part 3: Advanced 2D NMR Techniques for Unambiguous Assignment

For complex, polysubstituted pyrazoles, 1D NMR spectra can become crowded and ambiguous. In these cases, two-dimensional (2D) NMR experiments are indispensable for definitive structural elucidation. [8][9][10][11]

-

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment reveals which protons are spin-coupled to each other. Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart, confirming the H3-H4 and H4-H5 connectivity in the pyrazole ring. [12][13]* HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies all carbons that are directly attached to a proton. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. [2][12][14]* HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is critical for piecing together the molecular framework, assigning quaternary (non-protonated) carbons, and establishing connectivity between the pyrazole core and its substituents. [2][12][13][15]

Workflow for Structural Elucidation of a Novel Pyrazole

Caption: Workflow for pyrazole structure elucidation using 2D NMR.

Part 4: Experimental Protocols

The quality of NMR data is critically dependent on meticulous experimental technique.

Protocol 1: Standard Sample Preparation

Causality: The choice of solvent is paramount. Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. For observing exchangeable protons like N-H, the solvent must be scrupulously dry to prevent H/D exchange, which would render the signal invisible.

-

Compound Preparation: Weigh 5-10 mg of the pyrazole derivative into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). Expertise Insight: DMSO-d₆ is often an excellent choice as it is polar enough to dissolve a wide range of compounds and its residual water peak does not typically overlap with pyrazole signals. To observe the N-H proton, use a high-purity, dry solvent from a sealed ampoule. [2]3. Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer: Vortex the sample until fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Final Check: Ensure the sample height is at least 4.5 cm and that there is no solid material present. [13]

Protocol 2: HMBC Data Acquisition

Causality: The HMBC experiment detects long-range couplings. The key parameter to optimize is the long-range coupling constant (J(C,H)) for which the pulse sequence is tuned. A value of 8-10 Hz is a robust starting point as it covers the typical range for many ²JCH and ³JCH couplings in aromatic systems.

-

Sample Insertion: Insert the prepared sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

-

Tuning: Ensure the NMR probe is properly tuned for both the ¹H and ¹³C frequencies. [2]3. Load Experiment: Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker system).

-

Parameter Optimization:

-

Set the spectral widths to cover all proton and carbon signals.

-

Set the key parameter CNST2 (or equivalent) to reflect the expected long-range J(C,H) coupling constant. A value of 8 Hz is a common and effective choice. [2][13]5. Acquisition: Set the number of scans and increments based on sample concentration. An HMBC experiment may require several hours for a dilute sample. [2]6. Processing: After acquisition, perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions. Phase correct the spectrum and calibrate the axes.

-

-

Analysis: Analyze the cross-peaks to establish long-range connectivities. For example, a cross-peak between the H4 proton and the C3/C5 carbons will definitively confirm their relationship within the pyrazole ring. [2]

Conclusion

NMR spectroscopy is an indispensable tool in the arsenal of any chemist working with pyrazole derivatives. A thorough understanding of the fundamental principles governing chemical shifts and coupling constants, combined with the strategic application of advanced 2D techniques like COSY, HSQC, and HMBC, enables the unambiguous determination of complex molecular structures. The dynamic nature of pyrazoles, particularly their annular tautomerism, presents a unique challenge and opportunity that can be effectively probed using variable-temperature NMR studies. The protocols and insights provided in this guide serve as a robust framework for obtaining high-quality, interpretable data, thereby accelerating research and development in the vast and important field of pyrazole chemistry.

References

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

-

13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. IPB Repository. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Substituent effects in N-acetylated phenylazopyrazole photoswitches. National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health (NIH). [Link]

-

Structure Elucidation of a Pyrazolop[1][16]yran Derivative by NMR Spectroscopy. National Institutes of Health (NIH). [Link]

-

2D NMR Spectroscopy. Slideshare. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

-

NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Lecture 13: Experimental Methods. Harvard University. [Link]

-

J-coupling. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. J-coupling - Wikipedia [en.wikipedia.org]

- 8. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: A Versatile Scaffold for Modern Chemistry

Abstract: This guide provides an in-depth technical overview of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal and agricultural chemistry. We will explore its fundamental physicochemical properties, provide validated synthetic protocols with mechanistic insights, and detail its strategic applications in creating complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel bioactive compounds. We will delve into its reactivity, particularly focusing on the strategic functionalization of its C4-bromo and C5-ester groups, which are pivotal for library development and structure-activity relationship (SAR) studies.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a "privileged scaffold" in modern drug discovery, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Its prevalence stems from its unique structural features: a five-membered aromatic ring with two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1]

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate emerges as a particularly valuable synthetic intermediate. Its structure is pre-functionalized at three key positions:

-

N1-Methylation: This blocks tautomerization and provides a fixed regiochemical outcome in subsequent reactions.

-

C4-Bromine: A versatile handle for introducing molecular diversity through a wide array of metal-catalyzed cross-coupling reactions.[2][3]

-

C5-Methyl Ester: A readily modifiable group for conversion into carboxylic acids, amides, or other functionalities, crucial for tuning solubility and target engagement.[2]

This guide will systematically deconstruct the chemistry of this compound, providing the technical foundation needed to exploit its full synthetic potential.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | N/A |

| Molecular Formula | C₆H₇BrN₂O₂ | [4] |

| Molecular Weight | 219.04 g/mol | [4] |

| Appearance | White to light yellow powder/solid | [5] |

| CAS Number | 211738-66-8 (for 3-carboxylate isomer, often used interchangeably in databases) | [4] |

| Storage | Store sealed in a dry environment at room temperature or 0-8 °C for long-term stability. | [5] |

Note: There is significant confusion in public databases between the 5-carboxylate and the 3-carboxylate isomers. The data presented here is for the titled 5-carboxylate structure, referencing related isomers where necessary.

Spectroscopic Signature Analysis

The structural features of the molecule give rise to a distinct spectroscopic profile.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show three distinct singlets:

-

~7.5-8.0 ppm (s, 1H): Corresponds to the lone proton on the pyrazole ring at the C3 position. Its chemical shift is influenced by the adjacent nitrogen and the overall aromatic system.

-

~3.9-4.1 ppm (s, 3H): The N-methyl protons. The specific shift depends on the electronic environment created by the pyrazole ring.

-

~3.8-3.9 ppm (s, 3H): The O-methyl protons of the ester group.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum would reveal six unique signals, including those for the two methyl groups, the ester carbonyl, and the three distinct carbons of the pyrazole ring. The carbon bearing the bromine (C4) would appear at approximately 95-105 ppm.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The primary peaks would be observed at m/z 218 and 220.

Synthesis and Mechanistic Rationale

The synthesis of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate can be approached through a logical, multi-step sequence. The presented protocol is a robust pathway that ensures high regioselectivity.

Overall Synthetic Workflow

The synthesis is best achieved by first constructing the N-methylated pyrazole core and then introducing the bromine atom. This sequence prevents potential side reactions and regiochemical ambiguity that could arise from brominating a precursor.

Caption: A plausible synthetic pathway to the target compound.

Note: The above diagram illustrates a general and reliable strategy for constructing substituted pyrazoles. Direct synthesis of the 5-carboxylate may involve different starting materials, but the core principles of cyclocondensation, halogenation, and functional group manipulation remain the same.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a common method for creating the core pyrazole structure, followed by bromination.

Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: To a solution of a suitable 1,3-dicarbonyl precursor (e.g., a derivative of malonic acid) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0 °C.

-

Cyclocondensation: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: The reaction between a 1,3-dicarbonyl equivalent and a hydrazine is a classic Knorr pyrazole synthesis. Using methylhydrazine directly installs the N1-methyl group, ensuring the desired regiochemistry from the outset.

-

-

Workup and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the pyrazole ester intermediate.

Step 2: Bromination at the C4-Position

-

Reaction Setup: Dissolve the Methyl 1-methyl-1H-pyrazole-5-carboxylate intermediate from Step 1 in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.[3]

-

Causality Insight: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electronically activated site for this reaction. NBS is a safe and effective source of electrophilic bromine, preferable to using hazardous elemental bromine.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess bromine. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, can be purified by recrystallization or column chromatography.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for selective and sequential modifications to build molecular complexity.

Caption: Key reaction pathways for functionalizing the title compound.

Protocol: Suzuki Cross-Coupling at the C4-Position

This protocol demonstrates how to introduce a new aryl group, a common strategy in drug development.

-

Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

-

Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Trustworthiness Insight: Degassing is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle. A self-validating protocol ensures this step is performed rigorously.

-

-

Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates completion (typically 6-18 hours).

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl-substituted pyrazole.

Protocol: Amide Formation via the C5-Carboxylic Acid

This two-step process converts the ester into a diverse range of amides.

-

Step A: Hydrolysis (Saponification): Dissolve the starting ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature until the ester is fully consumed (monitor by TLC). Acidify the mixture with 1M HCl to pH ~3-4, and extract the resulting carboxylic acid with ethyl acetate. Dry and concentrate to yield 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, which is often used directly in the next step.[2][6]

-

Step B: Amide Coupling: Dissolve the carboxylic acid from Step A (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent like HATU or EDC/HOBt in an anhydrous solvent like DMF or dichloromethane. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir at room temperature for 12-24 hours.

-

Expertise Insight: The choice of coupling agent is key. HATU is highly efficient but expensive. EDC/HOBt is a classic, cost-effective combination suitable for many substrates. The selection depends on the scale and the reactivity of the amine.

-

-

Workup: Dilute the reaction with an organic solvent and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts. Dry, concentrate, and purify by chromatography to yield the desired amide.

Applications in Research and Development

This building block is instrumental in synthesizing compounds for high-throughput screening and lead optimization. Its utility is prominent in:

-

Pharmaceutical Development: It is a foundational component for creating libraries of potential kinase inhibitors, GPCR modulators, and other drug candidates. The pyrazole core mimics a phenyl ring but offers improved physicochemical properties and metabolic stability.[5][7]

-

Agrochemical Chemistry: The scaffold is used to develop novel fungicides, herbicides, and insecticides. The ability to rapidly diversify the structure at the C4 and C5 positions allows for fine-tuning of activity against specific pests or weeds while minimizing off-target effects.[5]

-

Materials Science: Substituted pyrazoles are being explored for applications in organic electronics and as ligands for creating novel metal-organic frameworks (MOFs).

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential.

-

Hazard Profile: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It can also be harmful if swallowed (H302).[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is more than just a chemical; it is a strategic tool for innovation. Its pre-defined regiochemistry and orthogonally reactive functional groups provide chemists with a reliable and efficient platform for generating molecular diversity. By understanding its synthesis, reactivity, and potential, researchers in drug discovery and agrochemical development can significantly accelerate their programs, moving from concept to complex target molecules with greater precision and speed.

References

-

Gioiello, A., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. Available at: [Link]

-

Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of pyrazole-5-carboxylates using 1,3-dipolar cycloaddition of.... ResearchGate. Available at: [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH. Available at: [Link]

-

Methyl 4-bromo-1H-pyrazole-3-carboxylate. PubChem, NIH. Available at: [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

-

Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Available at: [Link]

-

One-Pot Regioselective Synthesis of Pyrazole-5-Carboxylates. ResearchGate. Available at: [Link]

-

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem, NIH. Available at: [Link]

-

4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. Available at: [Link]

-

Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Available at: [Link]

-

Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][2][9][10]triazines. NIH. Available at: [Link]

-

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. PubChem, NIH. Available at: [Link]

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|CAS 84547-84-2 [benchchem.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 605117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5BrN2O2 | CID 673686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]

An In-depth Technical Guide to Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: A Versatile Heterocyclic Building Block

Authored by a Senior Application Scientist

Introduction: In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, and pyrazoles specifically, form the backbone of countless biologically active agents.[1][2][3] This guide focuses on a highly functionalized and synthetically versatile member of this class: Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate .

The strategic arrangement of its functional groups—a reactive bromine atom, an N-methylated pyrazole core, and a modifiable methyl ester—makes this compound an exceptionally valuable intermediate. The pyrazole scaffold is a well-established pharmacophore, renowned for its presence in numerous therapeutic agents with anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4][5] The bromine at the 4-position serves as a synthetic handle for introducing molecular diversity through cross-coupling reactions, while the methyl ester at the 5-position allows for straightforward derivatization to amides, acids, or alcohols. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Precise identification is critical for reproducibility in research and development. The properties of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate are summarized below. It is important to note that while the molecular formula and weight are definitive, a unique CAS number for this specific regioisomer is not consistently reported in major chemical databases, underscoring its role as a specialized synthetic intermediate. Data from its close isomer, methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, is provided for comparison.

| Identifier | Value | Source |

| IUPAC Name | Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | - |

| Molecular Formula | C₆H₇BrN₂O₂ | |

| Molecular Weight | 219.04 g/mol | [6] |

| Canonical SMILES | CN1N=CC(Br)=C1C(=O)OC | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not consistently available. Isomer (3-carboxylate): 211738-66-8 | [6] |

| Parent Acid CAS | 84547-86-4 (for 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid) | |

| Appearance | (Predicted) White to off-white solid or crystalline powder | - |

| XLogP3-AA (Predicted) | 1.1 | [6] |

| Monoisotopic Mass | 217.96909 Da | [6] |

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of this molecule is rooted in its predictable and versatile reactivity. Its preparation is conceptually straightforward, and its functional groups offer orthogonal handles for subsequent chemical modifications.

Proposed Synthesis Pathway

The most logical and common route to this methyl ester is through the esterification of its corresponding carboxylic acid precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid . This reaction is typically high-yielding and can be accomplished under standard laboratory conditions.

Caption: Proposed synthesis of the title compound via Fischer esterification.

Exemplary Protocol: Fischer Esterification

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

-

Reagents: Add anhydrous methanol (20-30 mL per gram of acid) to serve as both solvent and reagent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final methyl ester.

Core Reactivity and Synthetic Potential

The true value of this compound lies in the diverse reactions its functional groups can undergo. The bromine atom and the ester group can be selectively targeted to build molecular complexity.

Caption: Key synthetic transformations of the title compound.

-

C4-Position (Bromine): The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.[7][8] This allows for the facile introduction of aryl, heteroaryl, vinyl, or alkynyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new C-C bonds, creating biaryl or vinyl-pyrazole structures.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-pyrazoles, useful for constructing more complex linear or macrocyclic structures.

-

-

C5-Position (Methyl Ester): The ester functionality offers another axis for modification.

-

Amidation: Direct reaction with primary or secondary amines (often thermally or with coupling agents) yields the corresponding carboxamides, a common functional group in many pharmaceuticals.

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) or acid-catalyzed hydrolysis reverts the ester to the parent carboxylic acid, which can then be used in other coupling reactions.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol.

-

Applications in Research and Development

While this specific molecule is an intermediate, the pyrazole core it helps construct is found in a wide array of commercial and investigational products.

-

Pharmaceutical Development: Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial effects.[1][4][9] This building block provides a scaffold to generate libraries of novel compounds for high-throughput screening against various biological targets. The ability to functionalize both the C4 and C5 positions allows for fine-tuning of a compound's steric and electronic properties to optimize potency and selectivity.

-

Agrochemical Chemistry: The pyrazole ring is also a key component in modern pesticides and herbicides.[7][9] For instance, Chlorantraniliprole, a broad-spectrum insecticide, features a complex pyrazole-carboxamide core.[10] Intermediates like methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate are instrumental in the synthesis of next-generation crop protection agents that aim for higher efficacy and improved safety profiles.[9]

Analytical Characterization

A robust analytical profile ensures the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected:

-

¹H NMR: Three distinct singlet signals would be anticipated: one for the N-methyl protons (~3.8-4.0 ppm), one for the ester's O-methyl protons (~3.9-4.1 ppm), and one for the C3 proton on the pyrazole ring (~7.5-8.0 ppm).

-

¹³C NMR: Signals for the two methyl carbons, the three pyrazole ring carbons (one bearing bromine, one attached to the ester, and one with a proton), and the carbonyl carbon of the ester would be expected.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. For C₆H₇BrN₂O₂, the expected peaks would be around m/z 218 and 220.

Safety and Handling

As a laboratory chemical, proper handling is essential. Based on the GHS classification for its close isomer, methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, the following hazards should be assumed[6]:

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Conclusion

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is more than just a chemical compound; it is a strategic tool for innovation. Its carefully arranged functional groups provide chemists with a versatile and predictable platform for generating molecular diversity. By enabling access to a wide range of pyrazole derivatives through well-established synthetic protocols, it serves as a critical intermediate in the discovery pipelines for new pharmaceuticals and agrochemicals. Understanding its synthesis, reactivity, and potential applications empowers researchers to accelerate the development of novel solutions to challenges in human health and agriculture.

References

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. Retrieved from [Link]

-

Le-Nutra. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Retrieved from [Link]

-

Le-Nutra. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

ResearchGate. (2023). Bromination of Pyrazole and Pyrazolate Ligands. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]